molecular formula C19H14BrN3O3S B2485908 (5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606950-26-9

(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2485908
CAS No.: 606950-26-9
M. Wt: 444.3
InChI Key: GPZLEINQCAVFEP-XNTDXEJSSA-N
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Description

The compound (5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic molecule featuring a thiazolo-triazolone core fused with a 4-bromophenyl group and a 2,3-dimethoxybenzylidene substituent.

Properties

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O3S/c1-25-14-5-3-4-12(16(14)26-2)10-15-18(24)23-19(27-15)21-17(22-23)11-6-8-13(20)9-7-11/h3-10H,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZLEINQCAVFEP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606950-26-9
Record name (5E)-2-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYBENZYLIDENE)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Target of Action

The primary targets of STK814479 would be specific proteins or enzymes in the body that the compound interacts with to exert its therapeutic effects. Identifying these targets involves biochemical and genetic techniques, such as affinity chromatography and gene knockout studies.

Mode of Action

The mode of action of STK814479 would depend on its interaction with its targets. It could act as an inhibitor, activator, or modulator of its target’s activity. This interaction could lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Biochemical Pathways

STK814479 could affect various biochemical pathways depending on its target and mode of action. For instance, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites. These changes could then have downstream effects on other cellular processes.

Pharmacokinetics

The pharmacokinetics of STK814479 would involve its absorption, distribution, metabolism, and excretion (ADME) properties. These properties would determine the compound’s bioavailability, or the proportion of the administered dose that reaches the systemic circulation. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors could influence its pharmacokinetics.

Result of Action

The molecular and cellular effects of STK814479’s action would depend on its target and mode of action. These effects could include changes in cellular signaling, gene expression, cell growth and differentiation, or cell death. The overall therapeutic effect of STK814479 would be the result of these molecular and cellular changes.

Action Environment

Environmental factors, such as temperature, pH, and the presence of other molecules, could influence the action, efficacy, and stability of STK814479. For instance, certain environmental conditions could affect the compound’s stability, its interaction with its target, or the target’s activity.

Biological Activity

The compound (5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic molecule that exhibits a range of biological activities. Its structure includes thiazole and triazole moieties, which are known for their pharmacological significance. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The molecular formula of the compound is C19H14BrN3O3SC_{19}H_{14}BrN_{3}O_{3}S, with a molecular weight of approximately 444.3 g/mol. The presence of bromine and methoxy substituents enhances its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC19H14BrN3O3S
Molecular Weight444.3 g/mol
CAS Number606950-26-9

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and triazole have been shown to possess antibacterial and antifungal activities. A study focusing on related thiazole derivatives demonstrated promising results against various microbial strains comparable to standard antibiotics such as norfloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has also been assessed in vitro. Studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay indicated that certain derivatives displayed significant cytotoxicity against cancer cells .

The biological activity is often attributed to the ability of the thiazole and triazole rings to interact with biological macromolecules. Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cell proliferation and survival pathways. For example, compounds with similar structures have shown favorable docking scores against various protein targets associated with cancer progression .

Case Studies

  • Antimicrobial Efficacy :
    • A study synthesized thiazole derivatives, including those similar to our compound, revealing that some exhibited antimicrobial activity comparable to established drugs .
    • The study utilized turbidimetric methods to quantify the effectiveness against specific bacterial and fungal strains.
  • Anticancer Screening :
    • In another investigation, a series of thiazole derivatives were tested against MCF7 cell lines using the SRB assay. The results indicated that certain derivatives had comparable efficacy to 5-fluorouracil, a standard chemotherapeutic agent .

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any drug candidate. Computational modeling has been employed to predict these properties for compounds similar to this compound. Studies suggest favorable ADME profiles for several thiazole derivatives, indicating good bioavailability and metabolic stability .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Substituents (R1, R2) Molecular Formula Key Properties/Activities Reference ID
Target Compound R1: 4-Bromophenyl; R2: 2,3-Dimethoxy C19H14BrN3O3S Hypothesized enhanced electronic polarization due to bromine and methoxy groups Inferred
(5E)-5-(2,3-Dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one R1: 4-Methylphenyl; R2: 2,3-Dimethoxy C20H17N3O3S Higher lipophilicity (logP ~3.2) due to methyl group; CAS 6467-83-0
(5E)-2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one R1: 4-Bromophenyl; R2: 2-Ethoxy C19H14BrN3O2S Reduced steric hindrance compared to dimethoxy; potential solubility differences
(5E)-2-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one R2: 4-Dimethylamino C19H15BrN4OS Electron-donating dimethylamino group may enhance binding to biological targets
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one R2: Thiophene C9H5N3OS2 Demonstrated anticancer activity (LCMS m/z 236 [M+H]+; melting point >250°C)
Key Observations:
  • Bromine vs.
  • Methoxy vs. Ethoxy : The 2,3-dimethoxy substituent (target) provides stronger electron-donating effects and steric bulk compared to 2-ethoxy (), which may affect binding affinity in biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.